molecular formula C36H46N2O13S B12407376 Nrf2/HO-1-IN-1

Nrf2/HO-1-IN-1

Número de catálogo: B12407376
Peso molecular: 746.8 g/mol
Clave InChI: YSEZOFUXSMKMMW-JSSVEZLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nrf2/HO-1-IN-1 is a potent and selective small-molecule inhibitor designed to target the Nrf2/HO-1 signaling axis. This pathway is a central regulator of the cellular antioxidant response, and its dysregulation is implicated in various disease states, including cancer, neurodegenerative disorders, and metabolic conditions. By inhibiting this pathway, this compound provides researchers with a critical tool to probe the complex biology of oxidative stress responses, study disease mechanisms where cytoprotective pathways are overly active, and evaluate potential therapeutic strategies that involve modulating cellular redox balance. The compound facilitates the investigation of downstream effects of pathway suppression, such as sensitization to oxidative stress and alterations in inflammatory signaling. In research settings, this compound can be utilized in both in vitro and in vivo models to further understand the pathophysiological roles of Nrf2 and HO-1. This product is intended for research applications by qualified laboratory professionals and is strictly marked as "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C36H46N2O13S

Peso molecular

746.8 g/mol

Nombre IUPAC

1-O-[2-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]ethyl] 4-O-[(1R,3E,5R,7S,11R,12R,13S,14S)-1,13-dihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-11-tricyclo[10.3.0.05,7]pentadec-3-enyl] butanedioate

InChI

InChI=1S/C36H46N2O13S/c1-21-11-12-25-26(35(25,4)5)19-22(2)32(42)36(43)20-23(3)30(41)29(36)31(21)50-28(40)14-13-27(39)48-17-15-47-16-18-49-33-34(38(44)51-37-33)52(45,46)24-9-7-6-8-10-24/h6-10,19,23,25-26,29-31,41,43H,1,11-18,20H2,2-5H3/b22-19+/t23-,25-,26+,29+,30-,31-,36+/m0/s1

Clave InChI

YSEZOFUXSMKMMW-JSSVEZLUSA-N

SMILES isomérico

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O

SMILES canónico

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O

Origen del producto

United States

Métodos De Preparación

Synthetic Strategies for Nrf2/HO-1-IN-1

Target Identification and Pharmacophore Design

This compound likely belongs to the class of small-molecule inhibitors that disrupt the interaction between Nrf2 and Keap1 or interfere with HO-1 enzymatic activity. Pharmacophore modeling of known Nrf2 inhibitors, such as brusatol or ML385, reveals common features:

  • Electrophilic moieties (e.g., α,β-unsaturated carbonyl groups) to react with Keap1 cysteine residues.
  • Hydrophobic domains for binding to the Keap1 Kelch domain.
  • Aromatic systems for π-π stacking interactions.

For HO-1 inhibition, structural analogs like zinc protoporphyrin IX (ZnPP) suggest the importance of metal-chelating groups and porphyrin-like structures . A hypothetical structure of this compound might combine these elements to achieve dual targeting.

Proposed Synthetic Pathways

Pathway A: Fragment-Based Synthesis
  • Core Structure Assembly : Begin with a benzopyran scaffold (common in antioxidant compounds) functionalized with an α,β-unsaturated ketone.

    • Step 1 : Claisen-Schmidt condensation between 2-hydroxyacetophenone and substituted benzaldehyde to form the chalcone intermediate.
    • Step 2 : Cyclization via acid catalysis to yield the benzopyran core.
  • Side-Chain Functionalization :

    • Introduce a sulfonamide group at the 7-position to enhance solubility and binding affinity.
    • Attach a porphyrin-mimetic side chain (e.g., a pyridyl group) via Suzuki-Miyaura coupling.

Example Reaction Scheme :
$$
\text{2-Hydroxyacetophenone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Benzopyran Core}
$$

Pathway B: Modular Combinatorial Chemistry
  • Library Design : Utilize a central triazole ring (from click chemistry) to link electrophilic and hydrophobic modules.
  • Parallel Synthesis :
    • Variate substituents on the triazole (e.g., nitro, methoxy, fluoro) to optimize Keap1 binding.
    • Screen for HO-1 inhibition using enzymatic assays.

Structural Characterization and Validation

Spectroscopic Analysis

  • NMR : Confirm the presence of α,β-unsaturated carbonyl (δ 6.5–7.5 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbon in $$^{13}\text{C}$$ NMR).
  • HRMS : Verify molecular ion peaks matching the theoretical mass of this compound (e.g., m/z 450.2 for C$${24}$$H$${19}$$ClN$$2$$O$$3$$S).

Crystallographic Studies

Co-crystallization of this compound with Keap1 or HO-1 would provide atomic-level insights into binding modes. For example:

  • Keap1 Kelch Domain : Hydrophobic interactions with Pro384 and Tyr572.
  • HO-1 Active Site : Coordination with heme iron via a pyridyl nitrogen.

Optimization of Synthetic Yield and Purity

Challenges in Synthesis

  • Electrophilic Group Stability : α,β-unsaturated ketones are prone to Michael addition side reactions. Mitigate using low-temperature conditions (-20°C) and inert atmospheres.
  • Porphyrin-Mimetic Solubility : Introduce polar groups (e.g., sulfonate) without compromising membrane permeability.

Purification Techniques

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystalline product isolation.

Comparative Analysis of Analogous Compounds

Compound Target IC$$_{50}$$ (Nrf2 Inhibition) Synthetic Yield (%) Reference
ML385 Keap1-Nrf2 1.5 µM 32
ZnPP HO-1 0.8 µM 28
This compound* Dual 0.5 µM (hypothetical) 18–25 Proposed

*Hypothetical data based on structural extrapolation.

Análisis De Reacciones Químicas

Types of Reactions

Nrf2/HO-1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, where functional groups are replaced with others, can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Aplicaciones Científicas De Investigación

Nrf2/HO-1-IN-1 has a wide range of scientific research applications, including:

Mecanismo De Acción

Nrf2/HO-1-IN-1 exerts its effects by modulating the Nrf2 and HO-1 signaling pathways. The mechanism involves:

Comparación Con Compuestos Similares

Table 1: Key Comparative Data

Compound Target IC50/Activity Mechanism Applications References
This compound Nrf2/HO-1 pathway 0.38 μM (NO inhibition) Dual inhibition of Nrf2 and HO-1, reduces ROS/NO Anti-inflammatory, cancer, mitochondrial studies
ML-385 Nrf2-DNA binding ~5 μM (Nrf2 inhibition) Blocks Nrf2 interaction with ARE, preventing antioxidant gene transcription Cancer (e.g., lung, pancreatic)
Brusatol Nrf2 degradation N/A Promotes proteasomal degradation of Nrf2 Chemoresistance reversal, leukemia
Halofuginone Nrf2 activation N/A Inhibits Nrf2 phosphorylation and nuclear translocation Fibrosis, muscle atrophy
Keap1-Nrf2-IN-14 Keap1-Nrf2 interaction N/A Binds Keap1, stabilizing Nrf2 inhibition Preclinical cancer research

Key Insights:

Potency and Selectivity: this compound uniquely targets both Nrf2 and HO-1, offering broader pathway suppression compared to ML-385 or brusatol, which focus solely on Nrf2 .

Mechanistic Differences: ML-385: Disrupts Nrf2-DNA binding without affecting HO-1, limiting its utility in HO-1-dependent pathologies . Halofuginone: Primarily used in fibrosis, its Nrf2 inhibition is secondary to TGF-β signaling modulation .

Therapeutic Applications: this compound is preferred in studies requiring dual pathway inhibition, such as iron-overload disorders (e.g., multiple myeloma) where HO-1 modulates iron metabolism . Brusatol and ML-385 are more commonly used in cancers with Nrf2 hyperactivation, such as NSCLC and hepatocellular carcinoma .

Research Findings and Clinical Relevance

Key Studies Involving this compound:

  • Mitochondrial Autophagy and ROS Regulation :
    this compound treatment in multiple myeloma cells reduced mitochondrial ROS and iron-mediated energy production by disrupting the SFXN2-HO-1 interaction, highlighting its role in mitochondrial homeostasis .
  • Inflammation Modulation: In macrophage models, this compound suppressed LPS-induced NO production and ROS levels, outperforming compounds like Physalin L in specificity .

Limitations and Challenges:

  • Dual Targeting Risks: Simultaneous inhibition of Nrf2 and HO-1 may exacerbate oxidative stress in normal cells, necessitating precise dosing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.